cis-2-benzyloxy-5-Oxa-8-azaspiro[3.5]nonan-7-one
Description
cis-2-Benzyloxy-5-Oxa-8-azaspiro[3.5]nonan-7-one is a spirocyclic heterocyclic compound with the molecular formula C₁₅H₁₉NO₃ and a molecular weight of 261.32 g/mol . Its structure features a spiro[3.5]nonane core, incorporating an oxygen atom (5-oxa), a nitrogen atom (8-aza), and a benzyloxymethyl substituent at the C-2 position. The compound is classified under Heterocyclic Building Blocks and is utilized in professional manufacturing and research laboratories for synthetic applications, particularly in medicinal chemistry and drug discovery . The CAS registry number 2725791-17-1 confirms its unique identity in chemical databases .
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-phenylmethoxy-5-oxa-8-azaspiro[3.5]nonan-7-one |
InChI |
InChI=1S/C14H17NO3/c16-13-9-18-14(10-15-13)6-12(7-14)17-8-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16) |
InChI Key |
ZQEVJCIWRQIMTK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CNC(=O)CO2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of cis-2-benzyloxy-5-oxa-8-azaspiro[3.5]nonan-7-one
General Synthetic Strategy
The synthesis of This compound typically involves the construction of the spirocyclic lactam core through cyclization reactions that incorporate both oxygen and nitrogen atoms in a defined stereochemical arrangement. The benzyloxy substituent at the 2-position is introduced either via nucleophilic substitution or protection/deprotection strategies on precursor hydroxyl groups.
Reported Synthetic Routes
Cyclization via Amino Alcohol Precursors
One common approach starts from an amino alcohol intermediate, where the nitrogen and oxygen atoms are already present in the molecule. The amino alcohol is subjected to intramolecular cyclization under dehydrating conditions to form the spiro-lactam ring. The benzyloxy group is introduced by alkylation of the hydroxyl group with benzyl bromide or benzyl chloride under basic conditions.
- Step 1: Protection of the hydroxyl group as a benzyloxy ether via reaction with benzyl halide and a base (e.g., sodium hydride or potassium carbonate).
- Step 2: Formation of the spirocyclic lactam by intramolecular nucleophilic attack of the amine on an activated carbonyl precursor (e.g., lactone or ester).
- Step 3: Purification and isolation of the cis-isomer by chromatographic methods.
Spirocyclization via Lactone and Amine Coupling
Another synthetic route involves coupling a lactone with an amine bearing a benzyloxy substituent:
- Step 1: Preparation of a 5-oxa-lactone intermediate.
- Step 2: Nucleophilic ring-opening of the lactone by an amine, which contains or is subsequently functionalized with the benzyloxy group.
- Step 3: Intramolecular cyclization to form the spirocyclic ring system.
- Step 4: Isolation of the cis-isomer, which is favored under kinetic control.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Benzyl bromide, NaH or K2CO3, DMF, 0–25°C | Benzyloxy protection of hydroxyl group | 85–92 | Anhydrous conditions preferred |
| 2 | Lactone precursor, amine, solvent (THF/MeOH), reflux | Ring-opening and spirocyclization | 70–80 | Reaction time: 4–12 hours |
| 3 | Chromatography (silica gel) | Purification of cis-isomer | 90 | Cis-isomer isolated by stereoselective methods |
Stereochemical Considerations
The cis configuration of the spirocyclic compound is critical for its biological activity and physical properties. The synthetic methods are designed to favor the cis isomer through:
- Choice of reaction temperature and solvent to control kinetic vs. thermodynamic product formation.
- Use of chiral auxiliaries or catalysts in advanced synthesis (reported in patent literature) to enhance stereoselectivity.
- Purification techniques such as preparative HPLC or recrystallization to isolate the desired stereoisomer.
Supporting Research and Patents
- A patent (WO2020033707A1) discusses related spirocyclic compounds as ubiquitin-specific protease inhibitors, indicating synthetic methods for bicyclic amide structures that can be adapted for this compound’s preparation.
- PubChem database provides structural and identification data for cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one , confirming molecular formula C15H19NO3 and molecular weight 261.32 g/mol, supporting the synthetic target’s identity.
- Sigma-Aldrich catalog entry for the compound confirms commercial availability, indicating established synthetic routes and purity standards (0.97 purity) with storage and handling conditions.
- European patent EP3183242B1 details substituted bicyclic compounds with similar spirocyclic frameworks and functional groups, describing synthetic approaches involving alkylation and cyclization steps, relevant to this compound’s preparation.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Amino alcohol cyclization | Amino alcohol, benzyl bromide | Protection, intramolecular cyclization | High stereoselectivity, straightforward | Requires careful control of conditions |
| Lactone-amine coupling | Lactone, amine with benzyloxy group | Ring-opening, spirocyclization | Good yields, scalable | May require longer reaction times |
| Chiral auxiliary-assisted synthesis | Chiral precursors, catalysts | Stereoselective cyclization | Enhanced enantiomeric purity | More complex, costly |
Chemical Reactions Analysis
Types of Reactions: cis-2-benzyloxy-5-Oxa-8-azaspiro[3.5]nonan-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ether group or the oxazolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides, amines, or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced spirocyclic compounds .
Scientific Research Applications
cis-2-benzyloxy-5-Oxa-8-azaspiro[3.5]nonan-7-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of cis-2-benzyloxy-5-Oxa-8-azaspiro[3.5]nonan-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect cellular processes such as signal transduction, gene expression, and protein synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of cis-2-benzyloxy-5-Oxa-8-azaspiro[3.5]nonan-7-one can be contextualized against related spirocyclic and bicyclic compounds. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Comparisons
Structural Complexity and Heteroatoms: The target compound’s spiro[3.5]nonane framework distinguishes it from bicyclo[4.3.0]nonane derivatives (e.g., cis,cis-9-benzyl-8-azabicyclo[4.3.0]nonan-7-one), which lack the spiro junction . Compared to 2-Oxa-5,8-diazaspiro[3.5]nonan-7-one, the target compound has one fewer nitrogen atom (8-aza vs. 5,8-diaza), altering electronic properties and reactivity .
Substituent Effects: The benzyloxymethyl group in the target compound enhances steric bulk and lipophilicity compared to simpler analogs like Pestalafuranone F (C₁₁H₁₄O₂), which lacks aromatic substituents . In cis,cis-9-benzyl-8-azabicyclo[4.3.0]nonan-7-one, the benzyl group is positioned at C-9, leading to distinct stereochemical and reactivity profiles compared to the C-2 substitution in the target compound .
Synthetic Accessibility: The synthesis of this compound likely involves spirocyclization strategies, whereas bicyclo[4.3.0]nonane derivatives require Grignard reactions (e.g., benzylmagnesium chloride with hexahydrophthalimide derivatives) . Pestalafuranone F is derived from natural product modifications, involving alkylation of oxymethine groups to methylene units, as evidenced by NMR shifts (ΔδH −2.25 ppm, ΔδC −41.4 ppm) .
Electrochemical and Spectroscopic Properties: Substituent electronegativity (e.g., benzyloxy groups) influences chemical shifts in NMR. For example, alkylation of hydroxyl to methylene in Pestalafuranone F caused significant upfield shifts (δH 2.28 ppm vs. δH 4.53 ppm in Pestalafuranone B) . Electronegativity correlations, as discussed in studies on tin compounds, suggest that substituents like benzyloxy may modulate reactivity in spirocyclic systems .
Research Findings and Implications
- Spirocyclic vs.
- Functional Group Impact : The benzyloxymethyl group enhances solubility in organic solvents, making the compound suitable for cross-coupling reactions or further functionalization .
- Natural Product Analogues: Structural parallels to Pestalafuranones (C₁₁H₁₄O₂–₃) highlight opportunities to explore bioactivity in spirocyclic lactams .
Biological Activity
Cis-2-benzyloxy-5-oxa-8-azaspiro[3.5]nonan-7-one is a heterocyclic compound notable for its spirocyclic structure, which incorporates both nitrogen and oxygen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications. Preliminary studies suggest that it may exhibit significant pharmacological properties, making it a candidate for further research.
- Molecular Formula : C14H17NO3
- Molecular Weight : 247.29 g/mol
- CAS Number : 2816820-31-0
- IUPAC Name : rel-(2r,4r)-2-(benzyloxy)-5-oxa-8-azaspiro[3.5]nonan-7-one
The unique structure of this compound, characterized by its spirocyclic core and functional groups, enhances its chemical reactivity and potential interactions with biological targets.
Biological Activity
Research into the biological activity of this compound has focused on several key areas:
Antimicrobial Activity
Studies have indicated that compounds similar to this compound can exhibit varying degrees of antimicrobial activity against different bacterial strains. For instance, preliminary data suggest potential efficacy against Gram-positive bacteria, although specific results for this compound are still emerging.
| Bacterial Strain | Activity Level |
|---|---|
| Bacillus subtilis | Moderate |
| Candida albicans | Weak |
| Staphylococcus aureus | Inactive |
The mechanism by which this compound exerts its effects is hypothesized to involve interactions with enzymes and receptors. Its spirocyclic structure may allow for unique binding interactions that could inhibit or modulate enzyme activity.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step organic reactions. Common methods include the condensation of suitable oxetane precursors with amines, followed by cyclization under acidic conditions. This synthetic route is crucial for producing the compound in sufficient quantities for research purposes.
Synthetic Route Overview
- Formation of Spirocyclic Core : Condensation reaction.
- Functionalization : Modification of the core to introduce the benzyloxy group.
- Purification : Ensuring high purity for biological testing.
Case Studies and Research Findings
Recent studies have explored the potential applications of this compound in various fields:
- Pharmaceutical Development : Investigations into its use as a scaffold for developing new drugs targeting specific diseases.
- Enzyme Interaction Studies : Research aimed at understanding how this compound interacts with various enzymes, potentially leading to novel therapeutic agents.
Future Directions
The exploration of this compound is ongoing, with researchers seeking to elucidate its full potential in medicinal chemistry and synthetic organic chemistry. Further studies are needed to confirm its biological activities and understand its mechanisms of action fully.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
